

# IUPAC Name: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

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## Compound of Interest

**Compound Name:** 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

**Cat. No.:** B584128

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This technical guide provides a comprehensive overview of **5-Bromo-2-methoxy-4-methyl-3-nitropyridine**, a pivotal intermediate in the fields of pharmaceutical and agrochemical development. The document details its chemical properties, synthesis, and reactivity, offering valuable insights for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**5-Bromo-2-methoxy-4-methyl-3-nitropyridine** is a highly functionalized pyridine derivative.<sup>[1]</sup> Its structure incorporates a pyridine core with a bromine atom at the 5-position, a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position.<sup>[2]</sup> This unique arrangement of substituents imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis.<sup>[1][3]</sup> The compound typically appears as an off-white to yellow or light gold crystalline powder.<sup>[3][4]</sup>

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	247.05 g/mol	<a href="#">[3]</a>
CAS Number	884495-14-1	<a href="#">[3]</a>
Melting Point	72-78 °C	<a href="#">[3]</a>
Purity	≥ 99% (HPLC)	<a href="#">[3]</a>
Appearance	Off-white to yellow powder	<a href="#">[3]</a>
Synonyms	5-bromo-2-methoxy-3-nitro-4-picoline	<a href="#">[3]</a> <a href="#">[5]</a>

## Experimental Protocols

A common and direct method for the synthesis of this compound is through the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[\[1\]](#)

Procedure:

- 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) is dissolved in acetic acid (1.5 L) at room temperature.[\[6\]](#)
- Sodium acetate (365 g, 5.37 mol) is slowly added to the stirring solution.[\[6\]](#)
- Bromine (639 g, 4.00 mol) is then added dropwise to the mixture, with the addition time controlled to be less than 30 minutes.[\[6\]](#)
- Following the addition, the reaction mixture is heated to 80 °C for 12 hours to ensure the completion of the reaction.[\[7\]](#)
- Upon completion, the mixture is cooled to 0 °C.[\[6\]](#)
- The reaction is quenched by the sequential addition of a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).[\[6\]](#)

- The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure.[6]
- This process yields **5-bromo-2-methoxy-4-methyl-3-nitropyridine** (302 g, 82.2% yield) as a light yellow solid.[6]

The structure of the product can be confirmed by  $^1\text{H}$  NMR (400 MHz, DMSO- $\text{d}_6$ ):  $\delta$  8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H).[6]

## Chemical Reactivity and Applications

The chemical behavior of **5-Bromo-2-methoxy-4-methyl-3-nitropyridine** is dictated by its array of functional groups, which provide multiple reactive sites for further chemical transformations.[4]

The electron-withdrawing nitro group at the C-3 position activates the pyridine ring, making it susceptible to nucleophilic attack.[1] Key reactions include:

- Nucleophilic Aromatic Substitution ( $\text{S}_{\text{n}}\text{Ar}$ ): The bromine atom at the C-5 position can act as a leaving group and be displaced by various nucleophiles, such as amines and thiols. These reactions are typically performed in the presence of a base in a solvent like dimethylformamide (DMF).[1]
- Reduction of the Nitro Group: The nitro group can be reduced to form 5-bromo-2-methoxy-4-methylpyridin-3-amine. This conversion introduces a versatile amino group that can serve as a nucleophile or be further modified, for instance, through diazotization.[1]
- Oxidation of the Methyl Group: The methyl group at the C-4 position can be oxidized to yield 5-bromo-2-methoxy-3-nitroisonicotinic acid. This introduces a carboxylic acid group, which can undergo reactions like amide bond formation or esterification.[1]

Due to its versatile reactivity, **5-Bromo-2-methoxy-4-methyl-3-nitropyridine** is a crucial intermediate in the synthesis of a variety of target molecules.[3] It is particularly valuable in:

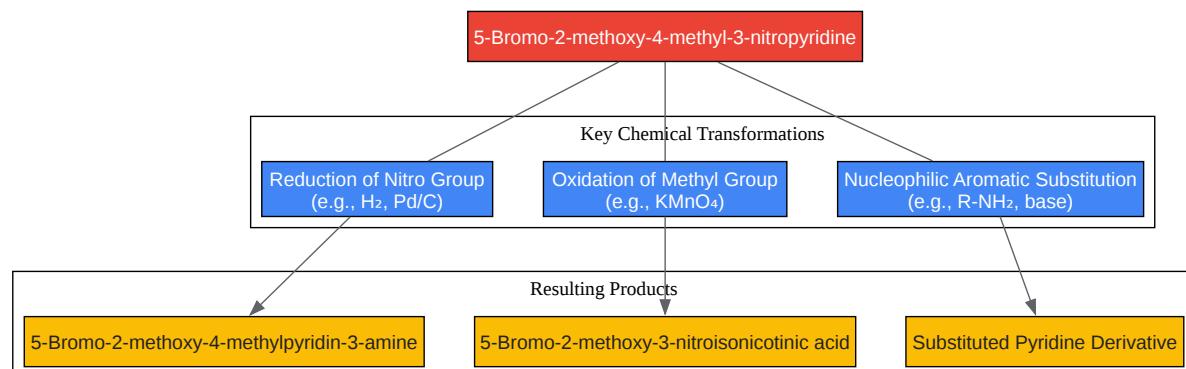
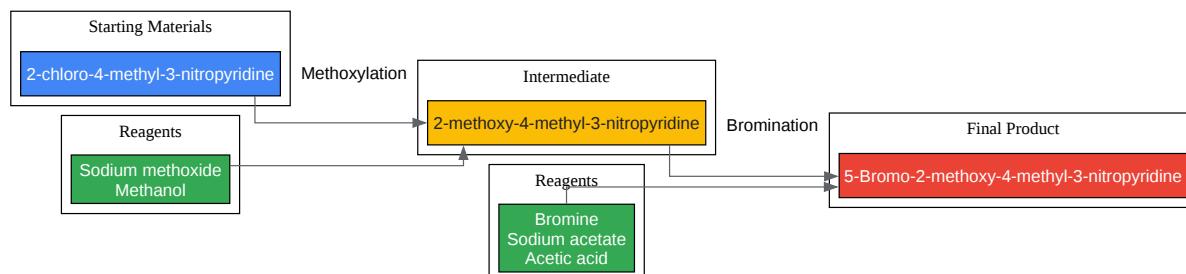
- Pharmaceutical Development: It serves as a key building block in the creation of novel pharmaceutical agents, with applications in the development of anti-cancer and anti-

inflammatory drugs.[3] The compound has been noted for its potential anticancer activity by inhibiting tumor growth through binding to bromodomains.[6]

- Agrochemical Chemistry: This intermediate is used in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[3]
- Biochemical Research: It is utilized in studies concerning enzyme inhibition and receptor binding, aiding in the exploration of biological processes and the identification of potential therapeutic targets.[3]

## Visualizing Synthesis and Reactivity

To further elucidate the role and potential of **5-Bromo-2-methoxy-4-methyl-3-nitropyridine**, the following diagrams illustrate its synthesis workflow and key chemical transformations.

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